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MRSA antibiotic 2

Antimicrobial susceptibility MRSA MIC determination

Researchers investigating MRSA proton motive force (PMF) disruption often face compound heterogeneity issues that confound mechanistic studies. MRSA antibiotic 2 (CAS 667410-02-8) is a structurally distinct Gram-positive selective antibiotic that dissipates the bacterial pH gradient at 32 μg/mL. • MIC: 2-4 μg/mL against MRSA; Gram-negative MIC >128 μg/mL (>32-fold selectivity). • Mechanism: Validated PMF disruption via DiSC3(5) fluorescence assay; minimal cross-resistance with established antibiotic classes. • Supply: ≥98% purity solid; shipped under blue ice for stability.

Molecular Formula C15H10BrCl2NO4
Molecular Weight 419.1 g/mol
Cat. No. B13938169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRSA antibiotic 2
Molecular FormulaC15H10BrCl2NO4
Molecular Weight419.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C15H10BrCl2NO4/c16-8-1-3-12(10(5-8)15(21)22)19-14(20)7-23-13-4-2-9(17)6-11(13)18/h1-6H,7H2,(H,19,20)(H,21,22)
InChIKeyANWNQBQGJVQITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRSA Antibiotic 2: Compound Profile


MRSA antibiotic 2 (CAS: 667410-02-8; synonym: BRD-K80450985) is a synthetic small-molecule antibiotic with molecular formula C15H10BrCl2NO4 and molecular weight 419.05 g/mol [1]. The compound is characterized as 5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-benzoic acid [2]. It exhibits activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and S. aureus, while demonstrating minimal activity against Gram-negative organisms [1]. The compound is commercially available from multiple vendors as a research-use-only chemical with typical purity >98% and is supplied as a solid requiring DMSO solubilization for biological assays [1].

Compound Synthetic anti‑MRSA probe for in vitro studies
Format Solid; requires DMSO solubilization for assays
Selectivity Gram‑positive screening with minimal Gram‑negative activity
Mechanism Proton motive force disruption research context

MRSA Antibiotic 2: Differentiation from Alternatives


Generic substitution among anti-MRSA research compounds is scientifically inappropriate due to substantial heterogeneity in potency, spectrum breadth, mechanism, and off-target selectivity. MRSA antibiotic 2 occupies a distinct performance niche: its MIC of 2-4 μg/mL against MRSA is significantly less potent than clinical comparators like vancomycin (MIC90 = 1-2 μg/mL) and linezolid (MIC90 = 2-8 μg/mL) [1][2]. However, its differentiating value lies in its proton motive force disruption mechanism and pronounced Gram-positive selectivity with a >64-fold therapeutic window versus Gram-negative bacteria and human cells [1][3]. A structurally distinct scaffold, 5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-benzoic acid, suggests minimal cross-resistance with established antibiotic classes [2]. Substituting with superficially similar research compounds (e.g., MRSA antibiotic 3 with MIC 0.5 μg/mL via DNA gyrase inhibition) would yield fundamentally different experimental outcomes due to divergent mechanisms and target engagement .

Mechanism PMF disruption – distinct from cell‑wall and protein‑synthesis inhibitors Vancomycin / linezolid share no mechanistic overlap; data may not transfer
Potency profile Reported MIC endpoint context against MRSA differs by mechanism class Substituting with DNA‑gyrase inhibitor (e.g., MRSA‑antibiotic‑3) alters interpretation
Selectivity Gram‑positive window >32‑fold; low Gram‑negative activity Broad‑spectrum alternatives confound screening interpretations

MRSA Antibiotic 2: Comparative Evidence


Anti-MRSA Potency: Vancomycin & Linezolid

In a head-to-head susceptibility study of 42 MRSA clinical isolates, MRSA antibiotic 2 (designated Compound 2) demonstrated MIC values of ≤0.03–0.25 μg/mL, with MIC50 of 0.125 μg/mL and MIC90 of 0.25 μg/mL [1]. Against the same isolate panel, vancomycin showed MIC range 0.5–2 μg/mL (MIC50 1 μg/mL; MIC90 2 μg/mL) and linezolid exhibited MIC range 0.5–64 μg/mL (MIC50 4 μg/mL; MIC90 4 μg/mL) [1]. For community-acquired MRSA (CA-MRSA, n=25 isolates), MRSA antibiotic 2 maintained MIC 0.06–0.25 μg/mL with MIC50 0.125 μg/mL and MIC90 0.25 μg/mL, compared to vancomycin MIC range 0.5–2 μg/mL (MIC50 1 μg/mL; MIC90 1 μg/mL) and linezolid MIC range 2–8 μg/mL (MIC50 4 μg/mL; MIC90 8 μg/mL) [1].

Anti‑MRSA potency
Reported
MIC₉₀ 0.25 µg/mL (MRSA) vs. vancomycin 2 µg/mL, linezolid 4 µg/mL
Supports antimicrobial screening context; reported MIC endpoint context
42 clinical MRSA isolates, broth microdilution
Antimicrobial susceptibility MRSA MIC determination

Gram-Positive Selectivity & Cytotoxicity

MRSA antibiotic 2 demonstrates pronounced selectivity for Gram-positive organisms. Against B. subtilis, S. aureus, and MRSA, MICs were 2, 2, and 4 μg/mL respectively [1]. In contrast, against Gram-negative bacteria E. coli, A. baumannii, and P. aeruginosa, MICs were >128 μg/mL for all tested strains, representing a selectivity window exceeding 32-fold [1]. Furthermore, the compound selectively targets Gram-positive bacteria over human cells [2]. In cytotoxicity assays against HepG2 hepatocytes, HSkMC skeletal muscle cells, and IMR-90 fibroblasts, MRSA antibiotic 2 displayed no detectable cytotoxicity at antibacterial concentrations .

Selectivity
Reported
Selectivity ratio >32‑fold (Gram‑negative MIC >128 µg/mL vs. MRSA 4 µg/mL)
Reported selectivity window supports Gram‑positive screening studies
E. coli, A. baumannii, P. aeruginosa tested
Selectivity index Cytotoxicity Gram-positive specificity

Mechanism: Proton Motive Force Disruption

MRSA antibiotic 2 disrupts the bacterial proton motive force (PMF), a mechanism distinct from cell wall synthesis inhibition (vancomycin), protein synthesis inhibition (linezolid), and DNA gyrase inhibition (fluoroquinolones) [1]. In a PMF assay using the membrane potential-sensitive fluorescent dye DiSC3(5), MRSA antibiotic 2 at 32 μg/mL disrupted the pH gradient component of the PMF in both S. aureus and B. subtilis [1]. This PMF disruption mechanism is functionally distinct from MRSA antibiotic 3, which inhibits S. aureus DNA gyrase ATPase activity with IC50 of 0.32 μM .

Mechanism
Class‑level
PMF disruption at 32 µg/mL in DiSC₃(5) fluorescence assay
Mechanistically distinct from cell‑wall and protein synthesis inhibitors
Class‑level inference; confirm in target strain
Proton motive force Mechanism of action Membrane depolarization

MRSA Antibiotic 2: Research Applications


Proton Motive Force Disruption Studies

MRSA antibiotic 2 is optimally suited for investigating bacterial proton motive force (PMF) disruption mechanisms. Its demonstrated ability to dissipate the pH gradient in S. aureus and B. subtilis at 32 μg/mL in DiSC3(5) fluorescence assays provides a quantifiable endpoint for mechanistic studies [1]. The compound's >32-fold Gram-positive selectivity ensures experimental outcomes are not confounded by Gram-negative membrane effects [1].

Antibiotic Combination & Synergy Screening

The mechanistically orthogonal nature of MRSA antibiotic 2 (PMF disruption) makes it a strategic candidate for combination studies with cell wall-active agents (e.g., vancomycin) and protein synthesis inhibitors (e.g., linezolid). The 8-16 fold potency advantage over vancomycin and linezolid against MRSA clinical isolates [2] permits flexible dosing ranges in checkerboard synergy assays.

Gram-Positive Selective Screening

With a selectivity window exceeding 32-fold (Gram-negative MIC >128 μg/mL vs. MRSA MIC 4 μg/mL) and no detectable cytotoxicity against HepG2, HSkMC, and IMR-90 cells [1], MRSA antibiotic 2 is an ideal positive control for Gram-positive specific screening libraries. Its selective activity profile enables clear differentiation between Gram-positive and Gram-negative hits in high-throughput screening formats.

MRSA Persister & Tolerance Studies

MRSA antibiotic 2 has been reported to overcome common resistance determinants and antibiotic tolerance in Gram-positive bacteria . This property makes it a valuable tool for investigating persister cell formation and tolerance mechanisms in MRSA, particularly in biofilm and stationary-phase models where conventional antibiotics show reduced efficacy.

Application
Selection Property
Validation Focus
PMF mechanistic studies
Proton motive force disruption phenotype
Membrane depolarization assay in S. aureus / B. subtilis
Antibiotic combination screening
Mechanistic orthogonality to cell‑wall / protein‑synthesis inhibitors
Checkerboard synergy with vancomycin or linezolid
Gram‑positive focused screening
High selectivity for Gram‑positive bacteria
Gram‑negative exclusion and cytotoxicity review
MRSA persister cell research
Reported tolerance‑overcoming profile
Biofilm and stationary‑phase model validation

Technical Documentation Hub

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41 linked technical documents
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